molecular formula C19H13Cl2NO4S B3737168 [4-[(4-Chlorophenyl)sulfonylamino]phenyl] 4-chlorobenzoate

[4-[(4-Chlorophenyl)sulfonylamino]phenyl] 4-chlorobenzoate

Cat. No.: B3737168
M. Wt: 422.3 g/mol
InChI Key: OTXXCYFGMIRWBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-[(4-Chlorophenyl)sulfonylamino]phenyl] 4-chlorobenzoate: is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further connected to a chlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-[(4-Chlorophenyl)sulfonylamino]phenyl] 4-chlorobenzoate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-aminophenyl 4-chlorobenzoate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: Reduction of the compound can lead to the formation of sulfinamides or sulfides.

    Substitution: The chlorophenyl and chlorobenzoate groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Sulfinamides and sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Labeling: It can be used to label proteins for various analytical techniques.

Medicine:

    Drug Development: The compound’s structure makes it a potential candidate for the development of new pharmaceuticals, particularly in the treatment of bacterial infections due to its sulfonamide group.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

    Agriculture: The compound can be used in the formulation of agrochemicals, such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of [4-[(4-Chlorophenyl)sulfonylamino]phenyl] 4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

  • 4-[(4-Chlorophenyl)sulfonyl]benzoic acid
  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
  • 4-Chlorophenylsulfonyl chloride

Comparison:

  • Structural Differences: While these compounds share the chlorophenylsulfonyl moiety, they differ in their additional functional groups, which can significantly impact their chemical reactivity and biological activity.
  • Uniqueness: [4-[(4-Chlorophenyl)sulfonylamino]phenyl] 4-chlorobenzoate is unique due to the presence of both the sulfonylamino and chlorobenzoate groups, which confer distinct properties and potential applications compared to its analogs.

Properties

IUPAC Name

[4-[(4-chlorophenyl)sulfonylamino]phenyl] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2NO4S/c20-14-3-1-13(2-4-14)19(23)26-17-9-7-16(8-10-17)22-27(24,25)18-11-5-15(21)6-12-18/h1-12,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXXCYFGMIRWBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-[(4-Chlorophenyl)sulfonylamino]phenyl] 4-chlorobenzoate
Reactant of Route 2
Reactant of Route 2
[4-[(4-Chlorophenyl)sulfonylamino]phenyl] 4-chlorobenzoate
Reactant of Route 3
Reactant of Route 3
[4-[(4-Chlorophenyl)sulfonylamino]phenyl] 4-chlorobenzoate
Reactant of Route 4
Reactant of Route 4
[4-[(4-Chlorophenyl)sulfonylamino]phenyl] 4-chlorobenzoate
Reactant of Route 5
Reactant of Route 5
[4-[(4-Chlorophenyl)sulfonylamino]phenyl] 4-chlorobenzoate
Reactant of Route 6
Reactant of Route 6
[4-[(4-Chlorophenyl)sulfonylamino]phenyl] 4-chlorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.